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Compound of Interest

Compound Name: Fmoc-L-Nle(6-OBzl)-OH

CAS No.: 625845-42-3

Cat. No.: B3275493

Get Quote

Target Molecule:

-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-6-hydroxynorleucine CAS Registry Number:
625845-42-3 Molecular Formula:

Molecular Weight: 459.54 g/mol

Executive Summary & Application Context
Fmoc-L-Nle(6-OBzl)-OH is a critical non-canonical amino acid used in Solid-Phase Peptide

Synthesis (SPPS). Structurally, it is an ether-protected derivative of 6-hydroxynorleucine. It

serves two primary roles in drug development:

Lysine Mimicry: It acts as an isostere of Lysine where the

-amine is replaced by a neutral ether, allowing researchers to probe the role of the positive
charge and hydrogen bonding at the

-position without altering steric bulk.
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Precursor for Post-Synthetic Modification: The benzyl group can be removed (via

hydrogenolysis or strong acid) to reveal a primary hydroxyl group, enabling on-resin or post-

cleavage conjugation (e.g., phosphorylation mimics, glycosylation, or fluorescent labeling).

The synthesis described below avoids the pitfalls of modifying L-Lysine (which often leads to

elimination byproducts) by constructing the carbon skeleton de novo via asymmetric alkylation.

Strategic Retrosynthesis
The most robust disconnection for 6-substituted norleucine derivatives is at the

-carbon. By utilizing a chiral glycine equivalent, we establish the L-stereochemistry (

-configuration) with high fidelity.

Retrosynthetic Logic (DOT Visualization)
The following diagram illustrates the logical disassembly of the target into accessible

precursors.
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Caption: Retrosynthetic breakdown showing the convergence of the chiral glycine template and

the ether side chain.

Experimental Protocol
Phase 1: Synthesis of Side Chain Electrophile
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Target: 1-Bromo-4-(benzyloxy)butane Rationale: This reagent introduces the entire side chain

with the benzyl ether pre-installed, preventing the need for selective protection later.

Reagents:

1,4-Butanediol (Excess)

Benzyl Bromide (BnBr)

Sodium Hydride (NaH, 60% dispersion)

Phosphorus Tribromide (

) or

Procedure:

Monobenzylation: Suspend NaH (1.1 eq) in dry THF at 0°C. Add 1,4-butanediol (3.0 eq)

slowly to favor mono-alkylation. Add Benzyl Bromide (1.0 eq) dropwise. Stir at RT for 12h.

Workup: Quench with

, extract with EtOAc. Purify 4-(benzyloxy)butan-1-ol via silica gel chromatography
(Hexane/EtOAc).

Bromination: Dissolve the alcohol in DCM at 0°C. Add

(1.1 eq) and

(1.1 eq). Stir 2h.

Purification: Filter through a silica plug to remove phosphine oxide. Concentrate to yield 1-

bromo-4-(benzyloxy)butane as a clear oil.

Phase 2: Asymmetric Alkylation (The Core)
Target: Alkylated Ni(II)-(S)-BPB Complex Mechanism: The Ni(II) complex renders the glycine

-proton acidic. The chiral ligand (S-BPB) shields one face of the enolate, forcing the
electrophile to approach from the opposite side, yielding the
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-amino acid (L-configuration).

Reagents:

Ni(II)-(S)-BPB-Glycine Complex (Commercially available or synthesized from Gly,

, and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone).

1-Bromo-4-(benzyloxy)butane (from Phase 1).

Powdered KOH (5.0 eq).

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

Setup: In a flame-dried flask under Argon, dissolve Ni(II)-(S)-BPB-Glycine (1.0 eq) in MeCN

(10 mL/g).

Alkylation: Add 1-Bromo-4-(benzyloxy)butane (1.2 eq). Cool to 0°C.

Base Addition: Add powdered KOH (5.0 eq) vigorously. The reaction will change color

(typically red to dark red).

Monitoring: Monitor by TLC or HPLC. The starting complex (

) converts to the alkylated product (

).

Quench: Pour into ice water/acetic acid buffer (pH 6).

Isolation: Extract with

. The product is a red crystalline solid.

Crystallization (Critical): Recrystallize from Acetone/Water or MeOH. This step upgrades the

diastereomeric excess (

) to >99%.
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Phase 3: Ligand Disassembly & Fmoc Protection
Target: Fmoc-L-Nle(6-OBzl)-OH

Reagents:

3N HCl / MeOH

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)

/ Dioxane

Step-by-Step:

Hydrolysis: Dissolve the red alkylated complex in MeOH. Add 3N HCl (3 eq) and heat to

50°C. The red color disappears as the complex dissociates.

Ligand Recovery: The chiral ligand (BPB-HCl) precipitates or is extracted with DCM. The

target amino acid remains in the aqueous phase.

Note: Save the DCM layer to recycle the expensive chiral ligand.

Isolation of Free AA: Concentrate the aqueous phase to obtain L-Nle(6-OBzl)-OH

HCl.

Fmoc Protection: Dissolve the crude amino acid salt in Water/Dioxane (1:1). Adjust pH to 9.0

with

.

Coupling: Add Fmoc-OSu (1.1 eq) in Dioxane. Stir 2h at RT.

Workup: Wash with Ether (removes byproducts). Acidify aqueous layer to pH 2 with 1N HCl.

Extract product into EtOAc.

Final Purification: Precipitate from EtOAc/Hexane or purify via reverse-phase HPLC (C18,

Water/MeCN gradient).
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Process Visualization (Workflow)
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Caption: Operational workflow for the asymmetric synthesis of Fmoc-L-Nle(6-OBzl)-OH.

Quality Control & Specifications
To ensure suitability for pharmaceutical-grade SPPS, the final product must meet the following

criteria.

Parameter Specification Analytical Method

Appearance White to off-white powder Visual Inspection

Purity HPLC (C18, 254 nm)

Enantiomeric Purity L-isomer
Chiral HPLC (Crownpak or

Chiralpak AD-H)

Identity Consistent with structure
-NMR (DMSO-

), MS (ESI)

Water Content Karl Fischer

Free Fmoc-OSu HPLC

Key NMR Signals (Diagnostic)
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Fmoc Methine:

4.2–4.4 ppm (m, 3H, Fmoc

and

).

-Proton:

3.9–4.1 ppm (m, 1H).

Benzyl Ether:

4.5 ppm (s, 2H,

) and

7.3 ppm (m, 5H, Aromatic).

Side Chain:

3.4 ppm (t, 2H,

).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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